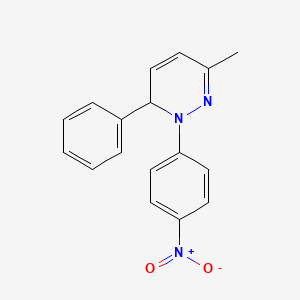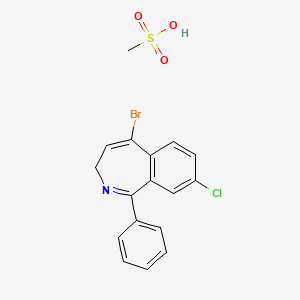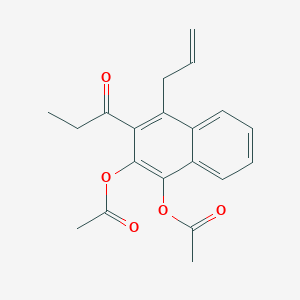
4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Pyranone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyranone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in assays to determine its efficacy against various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2H-pyran-2-one: Lacks the benzodioxole moiety.
6-(4-Methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy groups on the pyranone ring.
4,5-Dimethoxy-6-(2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy group on the benzodioxole ring.
Uniqueness
The uniqueness of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” lies in its specific combination of functional groups. The presence of both methoxy groups and the benzodioxole moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89648-64-6 |
|---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4,5-dimethoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C15H14O7/c1-17-10-6-11(16)22-13(14(10)19-3)8-4-5-9-15(12(8)18-2)21-7-20-9/h4-6H,7H2,1-3H3 |
InChI Key |
URLXYTDRGXEAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1OC)C2=C(C3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)

![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)


![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
